molecular formula C19H17ClN6O B2422031 N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide CAS No. 902285-08-9

N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide

カタログ番号: B2422031
CAS番号: 902285-08-9
分子量: 380.84
InChIキー: IYBSLBJDVLWKPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is a synthetic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The presence of the triazoloquinazoline core structure contributes to its potential therapeutic applications.

特性

IUPAC Name

N-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O/c1-12(27)21-10-11-22-18-15-4-2-3-5-16(15)26-19(23-18)17(24-25-26)13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,27)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBSLBJDVLWKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Table 1: Comparative Analysis of Key Synthesis Steps

Step Reagents/Conditions Yield (%) Source
Triazole formation NaN₃, CuI, DMF, 80°C 62
Ullmann coupling K₂CO₃, Pd(OAc)₂, 130°C 58
4-Chlorophenyl coupling 4-ClC₆H₄B(OH)₂, Pd(PPh₃)₄, K₂CO₃, toluene 71
Acetamide formation Acetic anhydride, Et₃N, CH₂Cl₂, rt 78

Critical parameters include:

  • Temperature : Ullmann coupling requires >120°C for effective C–N bond formation.
  • Catalyst loading : Palladium catalysts at 5 mol% optimize cross-coupling efficiency.
  • Solvent polarity : Toluene enhances aryl coupling selectivity over DMF.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Nuclear magnetic resonance (NMR) confirms regiochemistry: the triazole proton resonates at δ 8.2–8.5 ppm, while the acetamide methyl group appears at δ 2.1 ppm. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 436.1321).

Applications and Derivatives

The compound’s triazoloquinazoline core exhibits kinase inhibitory activity, as seen in analogous structures targeting Polo-like kinase 1 (Plk1). Structural analogs with varied aryl groups (e.g., 4-fluorophenyl) show enhanced bioavailability, suggesting avenues for further optimization.

化学反応の分析

Types of Reactions

N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide. For instance:

  • Mechanism of Action : Compounds with triazolo and quinazoline moieties have been shown to inhibit key enzymes involved in cancer cell proliferation. The presence of the chlorophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
  • Case Study : A study demonstrated that derivatives of triazoloquinazoline exhibited significant growth inhibition in various cancer cell lines. For example, compounds were tested against SNB-19 and OVCAR-8 cell lines, showing percent growth inhibitions (PGIs) exceeding 85% .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties:

  • Acetylcholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter crucial for cognitive function. Inhibition of AChE can lead to increased levels of acetylcholine, which may benefit conditions like Alzheimer's disease .
  • Research Findings : In vitro studies indicated that certain derivatives showed promising AChE inhibitory activity, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Data Tables

Application AreaMechanism of ActionKey Findings
Anticancer ActivityInhibition of cancer cell proliferationSignificant growth inhibition in SNB-19 and OVCAR-8
Neuroprotective EffectsAcetylcholinesterase inhibitionPromising AChE inhibitory activity observed

作用機序

The mechanism of action of N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound is known to intercalate with DNA, leading to the inhibition of DNA replication and transcription . This action results in the disruption of cellular processes in microorganisms, contributing to its antimicrobial and antitubercular effects .

類似化合物との比較

Similar Compounds

Uniqueness

N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the triazoloquinazoline core. These features contribute to its distinct biological activities and potential therapeutic applications .

生物活性

N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazoloquinazolines, characterized by the presence of a triazole ring fused with a quinazoline structure. Its molecular formula is C19H18ClN5C_{19}H_{18}ClN_5, with a molecular weight of approximately 351.84 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC19H18ClN5
Molecular Weight351.84 g/mol
LogP4.8735
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area42.783 Ų

This compound exhibits multiple biological activities primarily through enzyme inhibition and interaction with cellular pathways:

  • α-Glucosidase Inhibition : This compound has shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies indicate that derivatives of quinazolinone-triazole hybrids possess IC50 values ranging from 6.31 to 49.9 µM, significantly lower than the standard drug acarbose (IC50 = 750 µM) .
  • Anticancer Activity : Quinazoline derivatives have been reported to exhibit anticancer properties by targeting various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Inhibition Studies : A study found that triazole-acetamide hybrids exhibited strong α-glucosidase inhibitory activity with IC50 values significantly lower than traditional inhibitors . This indicates potential for managing diabetes through carbohydrate metabolism modulation.
  • Antitumor Efficacy : Research on quinazoline derivatives revealed that some compounds inhibited epidermal growth factor receptor (EGFR) with IC50 values as low as 0.096 µM against MCF7 cells . This highlights the potential for developing targeted cancer therapies based on this compound class.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives have shown that modifications in substituents can enhance biological activity. For example, the introduction of methoxy groups at specific positions significantly improved inhibitory potency against α-glucosidase .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeTarget Enzyme/Cell LineIC50 ValueReference
α-Glucosidase Inhibitionα-Glucosidase6.31 - 49.9 µM
Antitumor ActivityMCF7 (breast cancer)0.096 µM
EGFR InhibitionEGFRVaries

Q & A

Basic Synthesis and Characterization

Q: What are the key steps for synthesizing N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide, and how can reaction conditions be optimized? A:

  • Synthetic Route : Start with anthranilic acid derivatives to form the triazoloquinazoline core. Use nucleophilic substitution with chloroacetyl chloride or similar reagents to introduce the acetamide side chain. Solvents like DMF or ethanol and catalysts like triethylamine (TEA) improve reaction efficiency .
  • Optimization : Monitor reactions via TLC and adjust parameters (e.g., temperature: 60–80°C, pH 7–9) to maximize yield. Recrystallize with pet-ether for purification .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (peaks for triazole, quinazoline, and acetamide moieties) and IR (C=O stretch at ~1650 cm1^{-1}). Mass spectrometry validates molecular weight .

Advanced Reaction Design

Q: How can computational methods streamline the design of chemical reactions for triazoloquinazoline derivatives? A:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states. This reduces trial-and-error in optimizing conditions (e.g., solvent polarity, catalyst choice) .
  • Reaction Path Search : Tools like ICReDD integrate computational and experimental data to identify optimal reaction parameters (e.g., regioselectivity in triazole ring formation) .
  • Case Study : For analogs with fluorophenyl groups, simulations predicted enhanced stability via fluorine’s electron-withdrawing effects, validated experimentally .

Structural-Activity Relationship (SAR) Analysis

Q: What methodologies are recommended for SAR studies of this compound’s bioactivity? A:

  • Functional Group Variation : Synthesize derivatives with substitutions (e.g., methylsulfanyl, nitro, or methoxy groups) on the phenyl ring. Compare antimicrobial or anticancer activity using standardized assays (e.g., MIC values or IC50_{50}) .
  • Data Interpretation : Use multivariate analysis to correlate structural features (e.g., Cl substitution at position 4) with bioactivity. For example, 4-chlorophenyl analogs showed 2–3× higher potency in kinase inhibition assays compared to unsubstituted derivatives .

Handling Data Contradictions in Biological Assays

Q: How should researchers address conflicting bioactivity data across studies? A:

  • Replication : Repeat assays under standardized conditions (e.g., cell line, incubation time) to rule out experimental variability .
  • Structural Confirmation : Verify compound purity (>95% via HPLC) and stability (e.g., no degradation in DMSO stock solutions) .
  • Cross-Study Comparison : Normalize data using reference compounds (e.g., doxorubicin for cytotoxicity assays) and apply statistical tools (ANOVA) to resolve discrepancies .

Purification Challenges

Q: What advanced techniques improve purification of this hydrophobic compound? A:

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water 7:3) to enhance crystal formation. Slow cooling (1°C/min) improves yield .
  • Membrane Separation : Explore nanofiltration for large-scale purification, leveraging molecular weight cutoffs (~500 Da) .

Analytical Method Development

Q: How can researchers validate analytical methods for quantifying this compound in complex matrices? A:

  • LC-MS/MS : Develop a method with MRM transitions for the parent ion (e.g., m/z 450 → 332) and validate linearity (R2^2 > 0.99), LOD (≤10 ng/mL), and recovery (>90%) .
  • Stability Testing : Assess photodegradation under UV light and thermal stability at 40°C for 72 hours .

Scale-Up Considerations

Q: What engineering principles apply to scaling up synthesis from lab to pilot plant? A:

  • Reactor Design : Use continuous-flow reactors to maintain temperature control and reduce side reactions (e.g., triazole ring decomposition) .
  • Process Simulation : Model heat/mass transfer using Aspen Plus to predict solvent evaporation rates and optimize stirring speed .
  • Waste Mitigation : Implement solvent recovery systems (e.g., DMF distillation) to align with green chemistry principles .

Interdisciplinary Collaboration

Q: How can computational chemists and experimentalists collaborate effectively on this compound? A:

  • Shared Workflow :
    • Computational team predicts viable derivatives (e.g., replacing Cl with CF3_3).
    • Synthetic team validates feasibility and scales synthesis.
    • Biologists test activity, feeding results back into computational models .
  • Tools : Use platforms like KNIME or Pipeline Pilot for data integration and real-time collaboration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。